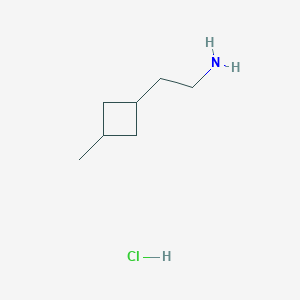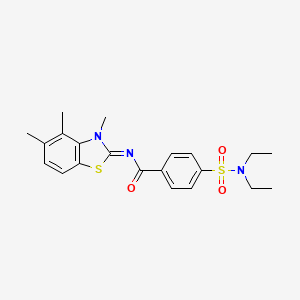
4-(diethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(diethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide, also known as DTBZ, is a chemical compound that has been extensively studied for its potential use in the field of medical research. DTBZ is a benzothiazole derivative that has shown promise as a fluorescent imaging agent for the detection of beta-cell death in the pancreas.
Applications De Recherche Scientifique
Cardiac Electrophysiological Activity
Research on similar N-substituted imidazolylbenzamides or benzene-sulfonamides, including those with modifications around the benzamide and sulfonamide groups, indicates their potential in cardiac electrophysiological applications. These compounds have shown potency in in vitro assays, comparable to clinical trial candidates for treating arrhythmias, suggesting a pathway for developing new class III electrophysiological agents (Morgan et al., 1990).
Antimicrobial and Antifungal Agents
Another significant application is in the development of antimicrobial and antifungal agents. Derivatives of benzamide and benzothiazole have been explored for their efficacy against various bacterial and fungal strains. These efforts have led to the synthesis of compounds with promising inhibitory activities, which could contribute to new treatments for infections resistant to current antibiotics (Padalkar et al., 2016).
Anticancer Research
In the realm of oncology, derivatives of the benzamide and benzothiazole frameworks have been synthesized and evaluated for their pro-apoptotic and anticancer activities. Some compounds have demonstrated significant inhibitory effects on cancer cell lines, including melanoma, underscoring the potential for these molecules as scaffolds in anticancer drug development (Yılmaz et al., 2015).
Enzyme Inhibition Studies
The sulfonamide group, a common feature in these compounds, has been extensively studied for its enzyme inhibitory properties, particularly against carbonic anhydrases. These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma, epilepsy, and even certain cancers. Research into aromatic sulfonamide inhibitors highlights the nuanced role these compounds can play in modulating enzyme activity (Supuran et al., 2013).
Photophysical and Fluorescence Studies
Lastly, the chemical structure of 4-(diethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide lends itself to photophysical studies. Compounds within this family have been investigated for their fluorescent properties, which could have applications in bioimaging and as fluorescent sensors for detecting metal ions and other analytes (Padalkar et al., 2011).
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-6-24(7-2)29(26,27)17-11-9-16(10-12-17)20(25)22-21-23(5)19-15(4)14(3)8-13-18(19)28-21/h8-13H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMRDNGMILGKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC(=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2758400.png)

![N-(2,4-dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2758403.png)
![N-(3-cyanophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2758406.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2758408.png)
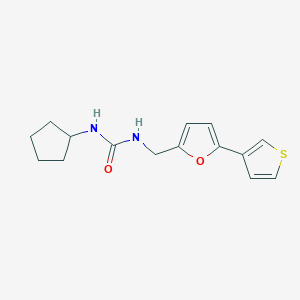
![(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2758410.png)
![2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid](/img/structure/B2758412.png)
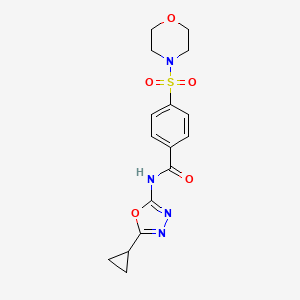
![2-[2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B2758415.png)
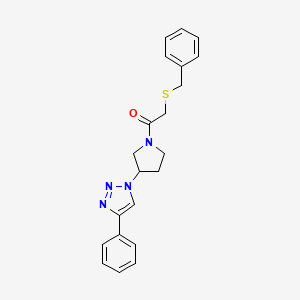

![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2758421.png)
